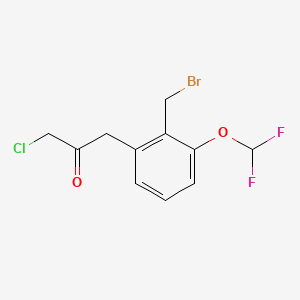1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one
CAS No.:
Cat. No.: VC18856499
Molecular Formula: C11H10BrClF2O2
Molecular Weight: 327.55 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C11H10BrClF2O2 |
|---|---|
| Molecular Weight | 327.55 g/mol |
| IUPAC Name | 1-[2-(bromomethyl)-3-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
| Standard InChI | InChI=1S/C11H10BrClF2O2/c12-5-9-7(4-8(16)6-13)2-1-3-10(9)17-11(14)15/h1-3,11H,4-6H2 |
| Standard InChI Key | OMEOTFINMRZRQG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)F)CBr)CC(=O)CCl |
Structural Characterization and Molecular Properties
Molecular Architecture
1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one features a phenyl ring substituted at the 2-position with a bromomethyl group (-CH2Br) and at the 3-position with a difluoromethoxy group (-OCHF2). The ketone moiety is located at the 1-position of the propane chain, with a chlorine atom at the 3-position (β-carbon). This arrangement creates a sterically congested environment that influences its reactivity .
The molecular formula is C11H10BrClF2O2, with a molecular weight of 327.55 g/mol . The presence of multiple electronegative substituents (Br, Cl, F) contributes to its polar nature and enhances its suitability as an electrophile in substitution reactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H10BrClF2O2 | |
| Molecular Weight | 327.55 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves a multi-step sequence starting from commercially available precursors. A representative route includes:
-
Friedel-Crafts Acylation: Introduction of the propanone moiety to a substituted benzene derivative.
-
Halogenation: Bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
-
Difluoromethoxy Introduction: Substitution of a hydroxyl or nitro group with difluoromethoxy via Ullmann-type coupling or nucleophilic aromatic substitution.
-
Chlorination: Installation of the chlorine atom at the β-position using agents such as sulfuryl chloride (SO2Cl2) or phosphorus pentachloride (PCl5).
Reaction Conditions and Challenges
-
Temperature: Reactions typically proceed at 0–80°C, depending on the step. Bromination and chlorination often require controlled exothermic conditions.
-
Solvents: Polar aprotic solvents (e.g., DMF, DCM) are preferred for halogenation, while ethers (THF) may be used for coupling reactions.
-
Catalysts: Lewis acids (e.g., AlCl3) facilitate Friedel-Crafts acylation, and copper catalysts assist in difluoromethoxy group installation.
Purification is achieved through column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Reported yields range from 40–65%, with impurities arising from incomplete halogenation or side reactions at the electron-rich aromatic ring.
Reactivity and Mechanistic Insights
Nucleophilic Substitution Reactions
The bromomethyl and chloropropanone groups render the compound highly reactive toward nucleophiles. Key pathways include:
-
Bromine Displacement: The -CH2Br group undergoes SN2 reactions with amines, thiols, or alkoxides to form secondary derivatives. For example, treatment with sodium azide (NaN3) yields the corresponding azide, a precursor for click chemistry.
-
Ketone Participation: The chloropropanone moiety can engage in aldol condensations or act as an electrophilic partner in Michael additions.
Reductive Transformations
Catalytic hydrogenation (H2/Pd-C) reduces the ketone to a secondary alcohol, while leaving halogen atoms intact. This selectivity enables the synthesis of alcohol intermediates for further functionalization.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s halogen-rich structure makes it a versatile building block for bioactive molecules. Examples include:
-
Anticancer Agents: Derivatives with appended heterocycles (e.g., pyrazole, imidazole) show preliminary activity against kinase targets.
-
Antimicrobials: Chlorinated ketones derived from this scaffold exhibit broad-spectrum antibacterial properties in vitro.
Materials Science
-
Polymer Crosslinkers: The reactivity of bromine and chlorine facilitates incorporation into polymer networks, enhancing thermal stability.
-
Liquid Crystals: Difluoromethoxy groups improve mesophase behavior in liquid crystalline materials.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields and cumbersome purification steps. Future work should explore:
-
Flow Chemistry: Continuous processing to improve reaction control and scalability.
-
Catalyst Design: Enantioselective catalysts for asymmetric derivatization.
Biological Profiling
Despite its synthetic utility, in vivo toxicity and pharmacokinetic data for this compound are absent. Collaborative studies with pharmacologists are needed to evaluate its therapeutic potential.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume